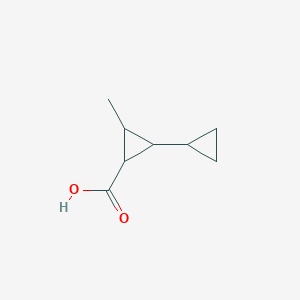
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H13ClF6N2OS and its molecular weight is 478.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Research on thiourea derivatives, which share structural motifs with the compound , highlights their potential in developing novel antimicrobial agents. The synthesis and characterization of acylthioureas have demonstrated significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the promise of similar compounds in the field of antimicrobial research, indicating a potential application of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide in designing antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
The study of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole on mild steel corrosion in acidic media provides an understanding of the protective capabilities of similar compounds against corrosion. This research found that such compounds exhibit excellent inhibition efficiency, suggesting the compound of interest could find applications in corrosion protection technologies (Lagrenée et al., 2002).
Polymer Science
In the field of polymer science, the synthesis of ordered polyamides through direct polycondensation of symmetric and nonsymmetric monomers, including those with thiazole units, has been explored. This indicates potential applications of this compound in the synthesis of novel polymers with specific structural arrangements and properties (Ueda & Sugiyama, 1994).
Catalytic Activity in Polymerization
Organolanthanide complexes supported by thiazole-containing amidopyridinate ligands have shown catalytic activity in isoprene polymerization. This research demonstrates the potential utility of thiazole and benzamide functionalities in catalysis, suggesting that the compound of interest may also be relevant in catalytic applications, particularly in polymer synthesis (Luconi et al., 2014).
Molecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators. The role of methyl functionality and S⋯O interaction in these compounds highlights their potential in designing new materials with specific gelation behaviors. This suggests possible research applications of this compound in the development of novel gelators for various industrial and biomedical applications (Yadav & Ballabh, 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a thiazole ring and a benzamide group, both of which are common in many bioactive compounds . .
Mode of Action
The thiazole ring is a planar, aromatic system that can participate in π-π stacking interactions with aromatic amino acids in protein targets . The benzamide group could potentially form hydrogen bonds with polar amino acids or water molecules in the target’s active site .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the broad range of activities associated with thiazole derivatives , it is possible that this compound could have multiple effects at the cellular level, depending on its specific targets and mode of action.
Eigenschaften
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKATSMOLCBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)


![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)


![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)